molecular formula C3BrLiN2O2S B6216738 lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate CAS No. 2742657-41-4

lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate

Katalognummer B6216738
CAS-Nummer: 2742657-41-4
Molekulargewicht: 215
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate, also known as LiBTC, is an organic compound containing a lithium cation and a carboxylic acid anion. LiBTC is a type of lithium salt that has been studied for its potential applications in a variety of scientific fields. It has been used in laboratory research as well as in medical studies, and it has been found to have a range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate has been used in a variety of scientific research applications. It has been studied for its potential applications in drug delivery, as a stabilizing agent for enzymes, and as a catalyst for organic reactions. lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate has also been used in medical studies, as it has been found to have a range of biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate is not yet fully understood. However, it is believed to interact with the lithium-binding site of proteins, and to modulate the activity of enzymes and other proteins. It is also believed to interact with other molecules, such as nucleic acids, and to affect their structure and function.
Biochemical and Physiological Effects
lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been found to be an inhibitor of enzymes, and to modulate the activity of proteins. It has also been found to affect the structure and function of other molecules, such as nucleic acids. lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate has also been found to have a range of effects on cells, including the modulation of cell signaling pathways and the regulation of gene expression.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate in laboratory experiments is its stability. It is stable in a wide range of temperatures and pH levels, and it is not easily degraded by enzymes or other molecules. However, lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate is not very soluble in organic solvents, so it must be used in very small amounts.

Zukünftige Richtungen

There are a number of potential future directions for lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate research. One is to further investigate its mechanism of action, and to explore its potential applications in drug delivery and enzyme stabilization. Additionally, lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate could be studied for its potential applications in medical research, as it has been found to have a range of biochemical and physiological effects. Finally, lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate could be studied for its potential applications in organic synthesis, as it has been found to be a catalyst for organic reactions.

Synthesemethoden

Lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate is synthesized by reacting lithium hydroxide with 5-bromo-1,2,4-thiadiazole-3-carboxylic acid. This reaction is carried out in an anhydrous environment, with a temperature of 60-80°C, and a reaction time of 4-6 hours. The resulting product is a white crystalline powder, which can be used in further laboratory experiments.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate can be achieved through a two-step process. The first step involves the synthesis of 5-bromo-1,2,4-thiadiazole-3-carboxylic acid, which is then converted to the lithium salt in the second step.", "Starting Materials": [ "Thiourea", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Sodium bicarbonate", "Lithium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 5-bromo-1,2,4-thiadiazole-3-carboxylic acid", "1. Thiourea is reacted with bromine in the presence of sulfuric acid to form 5-bromo-1,2,4-thiadiazole.", "2. The 5-bromo-1,2,4-thiadiazole is then oxidized with sodium nitrite and hydrochloric acid to form 5-bromo-1,2,4-thiadiazole-3-carboxylic acid.", "3. The crude product is purified by recrystallization using sodium bicarbonate as a neutralizing agent.", "Step 2: Conversion of 5-bromo-1,2,4-thiadiazole-3-carboxylic acid to lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate", "1. 5-bromo-1,2,4-thiadiazole-3-carboxylic acid is reacted with lithium hydroxide in water to form lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate.", "2. The product is isolated by filtration and washed with water to remove any impurities." ] }

CAS-Nummer

2742657-41-4

Molekularformel

C3BrLiN2O2S

Molekulargewicht

215

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.